Furan-3-yl vs. Furan-2-yl Isomerism: Impact on Hydrogen-Bonding Acceptor Capacity and Pharmacophore Geometry
The target compound possesses a furan-3-yl substituent, which places the ring oxygen at the meta position relative to the oxadiazole attachment. In the comparator, the furan-2-yl isomer (CAS 878437-14-0), the oxygen is ortho-like, directly adjacent to the attachment point. This positional difference alters the orientation of the furan oxygen's lone pair electrons, potentially affecting hydrogen-bond acceptor interactions with biological targets. Both compounds share a computed LogP of 1.3468 and a TPSA of 89.36 Ų , indicating identical predicted passive membrane permeability. However, the distinct pharmacophore geometry introduced by the 3-furyl attachment provides a unique spatial arrangement for target engagement that cannot be replicated by the 2-furyl isomer.
| Evidence Dimension | Furan ring attachment position and geometry |
|---|---|
| Target Compound Data | Furan-3-yl (oxygen meta to attachment); predicted LogP 1.3468; TPSA 89.36; 5 H-bond acceptors |
| Comparator Or Baseline | Furan-2-yl isomer (CAS 878437-14-0); predicted LogP 1.3468; PSA 89.36; 5 H-bond acceptors; oxygen ortho to attachment |
| Quantified Difference | Identical computed LogP and PSA but distinct three-dimensional pharmacophore geometry due to oxygen position |
| Conditions | Computational predictions from LeYan (target compound) and ChemSrc (furan-2-yl isomer) databases |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies require precise control over pharmacophore geometry; the 3-furyl isomer explores a distinct chemical space that the 2-furyl isomer cannot, enabling unique patentable lead series.
